molecular formula C27H17N5O2S B5489663 3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5489663
M. Wt: 475.5 g/mol
InChI Key: SCKAOQKCJOHPBM-KGENOOAVSA-N
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Description

The compound “3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile” is a complex organic molecule. It is related to a class of compounds known as diphenylpyrazoles . These compounds are often used in the development of various pharmaceuticals and other biologically active substances .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, pyrazole-1H-4-yl-acrylic acids were prepared from pyrazole-1H-4-carbaldehydes, which were prepared by the Vilsmeier-Haack reaction of phenyl hydrazone derivatives . The reaction of pyrazole-1H-4-yl-acrylic acids to 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids was carried out using Pd-charcoal and diimide methods .

properties

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N5O2S/c28-16-21(27-29-25(18-35-27)20-10-7-13-24(15-20)32(33)34)14-22-17-31(23-11-5-2-6-12-23)30-26(22)19-8-3-1-4-9-19/h1-15,17-18H/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKAOQKCJOHPBM-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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